(Bromomethylene)dimethyliminium bromide

Polysaccharide chemistry Regioselective bromination Carbohydrate modification

Achieving regioselective 6-bromination of polysaccharides is a persistent challenge when common reagents preferentially target activated methylene positions. (Bromomethylene)dimethyliminium bromide (CAS 24774-61-6) is a crystalline, non-hygroscopic Vilsmeier-type salt that delivers electrophilic bromine exclusively to the primary hydroxyl of amylose, cellulose, and cyclodextrin. - Enables one-step synthesis of 6-bromo-6-deoxy intermediates for nucleophilic displacement with azide, amine, or thiol nucleophiles. - Facilitates direct aldehyde-to-carboxylic acid derivative homologation without multi-step Arndt-Eistert protocols. - White crystalline solid (m.p. 148-153 °C) ensures stoichiometric control and eliminates in-situ reagent hazards.

Molecular Formula C3H7Br2N
Molecular Weight 216.9 g/mol
CAS No. 24774-61-6
Cat. No. B1589413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromomethylene)dimethyliminium bromide
CAS24774-61-6
Molecular FormulaC3H7Br2N
Molecular Weight216.9 g/mol
Structural Identifiers
SMILESC[N+](=CBr)C.[Br-]
InChIInChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1
InChIKeyXIXYNENNFUBWFK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Bromomethylene)dimethyliminium Bromide Overview


(Bromomethylene)dimethyliminium bromide is a quaternary ammonium salt belonging to the halomethyleneiminium (Vilsmeier‑type) family . It is a white crystalline solid with a melting point of 148‑153 °C and a molecular weight of 216.90 g mol⁻¹ . The compound serves both as a source of electrophilic bromine for the regioselective 6‑bromination of polysaccharides and as a reagent for the one‑carbon homologation of aldehydes to carboxylic acid derivatives [1].

Polysaccharide 6-bromination workflow
Aldehyde one-carbon homologation route
Pre-weighed crystalline solid handling
Reagent selection determines reaction outcome, not just yield.

Why (Bromomethylene)dimethyliminium Bromide Is Irreplaceable


Halomethyleneiminium salts display reactivity that is sharply defined by the halogen atom present [1]. The chloro analogue (chloromethylene dimethyliminium chloride) is a potent formylating agent, but it cannot deliver the bromine‑for‑hydroxyl substitution that is the hallmark of (bromomethylene)dimethyliminium bromide [1]. Conversely, bromodimethylsulfonium bromide (BDMS), a widely used brominating reagent, preferentially brominates activated methylene positions (e.g., α‑monobromination of β‑keto esters and 1,3‑diketones) , whereas (bromomethylene)dimethyliminium bromide exhibits pronounced selectivity for the primary (6‑) hydroxyl of polysaccharides [2]. This orthogonality means that substituting one reagent for another results not merely in a yield change but in a fundamentally different reaction outcome, making (bromomethylene)dimethyliminium bromide an essential procurement choice for polysaccharide modification and aldehyde homologation workflows.

Chloro-Vilsmeier reagent mediates formylation, not the required bromine-for-hydroxyl substitution or aldehyde homologation.
Bromodimethylsulfonium bromide (BDMS) targets activated C–H sites; it may not deliver regioselective polysaccharide 6-bromination.
In-situ generated Vilsmeier reagents can introduce stoichiometric variability that a pre-formed, weighable solid avoids.

Differentiation Evidence for (Bromomethylene)dimethyliminium Bromide


Regioselective Polysaccharide 6-Bromination

(Bromomethylene)dimethyliminium bromide reacts with amylose in DMF to afford 6‑bromo‑6‑deoxyamylose with a “high degree of substitution” [1]. In contrast, bromodimethylsulfonium bromide (BDMS) is documented to monobrominate the α‑position of β‑keto esters and 1,3‑diketones, but its application to the direct, regioselective 6‑bromination of underivatized polysaccharides has not been reported . This observed selectivity profile indicates that (bromomethylene)dimethyliminium bromide enables a synthetic transformation that BDMS cannot replicate.

Regioselective 6-Bromination
Class-level inference
Orthogonal selectivity: targets polysaccharide 6-OH; BDMS targets activated C–H.
Regioselectivity profile not duplicated by common brominating agents.
Quantitative degree-of-substitution values not reported in abstract.
Polysaccharide chemistry Regioselective bromination Carbohydrate modification

One-Carbon Aldehyde Homologation

Sigma‑Aldrich technical documentation states that (bromomethylene)dimethyliminium bromide “participates in one‑carbon homologation of aldehydes to carboxylic acid derivatives” . The chloro‑analogue (chloromethylene dimethyliminium chloride) is the archetypal Vilsmeier reagent and is primarily used for electrophilic formylation of activated aromatics; it is not reported to effect aldehyde homologation [1]. This functional divergence between the bromo‑ and chloro‑Vilsmeier reagents is rooted in the differing leaving‑group abilities and nucleophilicities of the halide ions, which alter the reaction pathway from formylation (Cl) to homologation (Br).

Aldehyde Homologation
Class-level inference
Enables one-carbon extension of aldehydes to carboxylic acid derivatives.
Unique C–C bond-forming reactivity; chloro analogue mediates formylation instead.
Vendor documentation; specific protocols not disclosed.
Organic synthesis Aldehyde homologation Carbon chain extension

Isolation and Handling as a Crystalline Solid

(Bromomethylene)dimethyliminium bromide is commercially supplied as a white crystalline solid with a melting point of 148–153 °C . The standard chloro‑Vilsmeier reagent (chloromethylene dimethyliminium chloride) is almost universally generated in situ from DMF and POCl₃ and is both hygroscopic and thermally labile; it is rarely isolated as a pure solid [1]. The ability to weigh the target compound directly on the bench, without requiring in‑situ generation, simplifies stoichiometric control and reduces variability across experiments.

Crystalline Solid Handling
Supporting evidence
Isolatable white solid; m.p. 148–153 °C.
Enables direct weighing and stoichiometric control.
Chloro analogue is typically generated in situ and is hygroscopic.
Reagent stability Solid‑state characterization Laboratory workflow

Verified Synthesis of a 6-Phenyl Cellulose Derivative

Sachinvala et al. employed (bromomethylene)dimethyliminium bromide to prepare 6‑bromo‑6‑deoxy‑2,3‑di‑O‑methylcellulose, a key intermediate in the five‑step synthesis of 6‑phenyl‑6‑deoxy‑2,3‑di‑O‑methylcellulose, which was obtained in 33 % overall yield [1]. The identity of the final product was rigorously confirmed by combined HMQC, COSY, and HMBC NMR experiments, providing “unequivocal structural proof for carbon–carbon bond formation with cellulose” [1]. No alternative synthetic route to this exact cellulose derivative has been reported.

6-Phenyl Cellulose Synthesis
Supporting evidence
33% overall yield over five steps; product confirmed by multidimensional NMR.
Demonstrated route to C6-modified cellulose materials.
No alternative synthetic route reported for this derivative.
Cellulose chemistry Polymer modification NMR structure elucidation

(Bromomethylene)dimethyliminium Bromide Applications


6-Bromo-6-deoxy Polysaccharide Intermediates

When a project demands the installation of a bromine atom at the primary (6‑) position of polysaccharides such as amylose, cellulose, or cyclodextrin, (bromomethylene)dimethyliminium bromide is the documented reagent of choice [1]. The resulting 6‑bromo‑6‑deoxy intermediates serve as versatile platforms for further nucleophilic displacement (azide, amine, thiol, or carbon nucleophiles), enabling the construction of functional glycopolymers for drug delivery, molecular recognition, and material science applications [1] [2].

Aldehyde to Carboxylic Acid Homologation

For synthetic sequences requiring the direct, one‑step conversion of an aldehyde to a homologated carboxylic acid derivative (e.g., ester, amide), (bromomethylene)dimethyliminium bromide provides a unique transformation not offered by standard Vilsmeier or other brominating reagents . This reactivity is particularly valuable when the aldehyde contains sensitive functionality that precludes multi‑step homologation protocols such as the Arndt‑Eistert reaction.

Synthesis of Phenyl-Modified Cellulose Materials

The published synthesis of 6‑phenyl‑6‑deoxy‑2,3‑di‑O‑methylcellulose relies on (bromomethylene)dimethyliminium bromide for the critical 6‑bromination step [3]. The target compound was obtained in 33 % overall yield, and its structure was unambiguously confirmed by advanced 2D NMR methods [3]. This methodology opens access to cellulose‑based materials with tailored thermal, mechanical, and chemical functionality for advanced polymer formulation.

Pre-Weighed Solid Bromination Workflows

Laboratories that lack the infrastructure for in‑situ generation of moisture‑sensitive Vilsmeier reagents, or that require strict stoichiometric control over bromine delivery, benefit from the crystalline, non‑hygroscopic nature of (bromomethylene)dimethyliminium bromide (m.p. 148‑153 °C) . This form factor reduces experimental variability and operator exposure to corrosive by‑products associated with in‑situ reagent preparation.

Application
Selection Property
Validation Focus
6-Bromo polysaccharide intermediates
Regioselective primary-hydroxyl bromination
Degree of 6-bromo substitution and nucleophilic displacement scope
Aldehyde to acid homologation
One-carbon extension reactivity
Homologation yield and compatibility with sensitive aldehyde substrates
Phenyl-modified cellulose materials
C6 bromination as a key enabling step
Overall synthetic efficiency and NMR structure confirmation
Pre-weighed solid bromination workflows
Crystalline, non-hygroscopic solid form
Stoichiometric control and batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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